molecular formula C13H22IN2O3P B12731261 Pyridinium, 3-(1-(((ethyl(1-methylethoxy)phosphinyl)oxy)imino)ethyl)-1-methyl-, iodide CAS No. 15129-49-4

Pyridinium, 3-(1-(((ethyl(1-methylethoxy)phosphinyl)oxy)imino)ethyl)-1-methyl-, iodide

Cat. No.: B12731261
CAS No.: 15129-49-4
M. Wt: 412.20 g/mol
InChI Key: PTLPCIYVUIUKSD-UNGNXWFZSA-M
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Description

Pyridinium, 3-(1-(((ethyl(1-methylethoxy)phosphinyl)oxy)imino)ethyl)-1-methyl-, iodide: is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridinium core with various functional groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 3-(1-(((ethyl(1-methylethoxy)phosphinyl)oxy)imino)ethyl)-1-methyl-, iodide typically involves multiple steps. One common method includes the reaction of a pyridine derivative with an alkylating agent, followed by the introduction of the phosphinyl and imino groups. The final step involves the addition of iodide to form the pyridinium salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinyl group, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The pyridinium ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Various substituted pyridinium derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists.

Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

Medicine: The compound has potential applications in medicine, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of Pyridinium, 3-(1-(((ethyl(1-methylethoxy)phosphinyl)oxy)imino)ethyl)-1-methyl-, iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction is often mediated by the functional groups present on the compound, which can form covalent or non-covalent bonds with the target molecules.

Comparison with Similar Compounds

  • Pyridinium, 3-(aminocarbonyl)-1-[2-[[[[2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]oxy]ethyl]-, inner salt, ®-
  • Ethyl 3-[[bis(1-methylethoxy)phosphinothioyl]thio]propanoate

Comparison: Compared to similar compounds, Pyridinium, 3-(1-(((ethyl(1-methylethoxy)phosphinyl)oxy)imino)ethyl)-1-methyl-, iodide is unique due to its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

15129-49-4

Molecular Formula

C13H22IN2O3P

Molecular Weight

412.20 g/mol

IUPAC Name

(E)-N-[ethyl(propan-2-yloxy)phosphoryl]oxy-1-(1-methylpyridin-1-ium-3-yl)ethanimine;iodide

InChI

InChI=1S/C13H22N2O3P.HI/c1-6-19(16,17-11(2)3)18-14-12(4)13-8-7-9-15(5)10-13;/h7-11H,6H2,1-5H3;1H/q+1;/p-1/b14-12+;

InChI Key

PTLPCIYVUIUKSD-UNGNXWFZSA-M

Isomeric SMILES

CCP(=O)(OC(C)C)O/N=C(\C)/C1=C[N+](=CC=C1)C.[I-]

Canonical SMILES

CCP(=O)(OC(C)C)ON=C(C)C1=C[N+](=CC=C1)C.[I-]

Origin of Product

United States

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